N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Description
This compound features a benzimidazole moiety linked via a methylene group to a propanamide chain, which is further substituted with a pyrido[2,1-c][1,2,4]triazin-4-one heterocyclic system. The benzimidazole and pyrido-triazinone motifs are pharmacologically significant, often associated with kinase inhibition, antimicrobial activity, or DNA-binding properties in medicinal chemistry .
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C18H16N6O2/c25-17(19-11-15-20-12-5-1-2-6-13(12)21-15)9-8-14-18(26)24-10-4-3-7-16(24)23-22-14/h1-7,10H,8-9,11H2,(H,19,25)(H,20,21) |
InChI Key |
RWBTWWQWFUVTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multi-step organic reactions:
Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Synthesis of Pyridotriazine Intermediate: The pyridotriazine structure is often prepared through cyclization reactions involving appropriate precursors such as aminopyridines and hydrazine derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole intermediate with the pyridotriazine intermediate using a suitable linker, such as a propanamide chain. This can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridotriazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone-like structures, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Medicine
In medicine, the compound’s pharmacological properties are explored for therapeutic applications, including its potential use as an anti-inflammatory and antiviral agent.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole and pyridotriazine moieties can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound is compared to two structurally related analogs from the evidence:
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide ()
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-methoxyphenyl)-3-phenylpropanamide ().
Table 1: Structural and Molecular Comparison
Functional Implications
- In contrast, the triazolo-pyridazine in Analog 1 and benzotriazole in Analog 2 may exhibit distinct electronic profiles, altering binding specificity . The 4-oxo group in the target compound’s pyrido-triazinone could improve hydrogen-bonding capacity compared to the methoxy group in Analog 1 or the non-polar phenyl in Analog 2.
- Substituent Effects: The 1-methyl group on Analog 1’s benzimidazole may enhance metabolic stability by blocking oxidative degradation .
Physicochemical Properties
- Solubility: The target compound’s pyrido-triazinone and amide groups may confer moderate solubility in polar solvents, whereas Analog 2’s hydrophobic substituents could limit solubility.
- logP (Predicted) :
- Target compound: ~1.5–2.0 (balanced lipophilicity).
- Analog 1: ~2.5–3.0 (higher due to methyl and methoxy groups).
- Analog 2: ~3.5–4.0 (significantly lipophilic).
Biological Activity
N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex compound that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a pyrido-triazin derivative. Its molecular structure can be summarized as follows:
- Molecular Formula : C18H16N6O2
- Molecular Weight : 348.36 g/mol
- IUPAC Name : N-(1H-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds containing the benzimidazole and triazine scaffolds. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. This is often attributed to their ability to induce apoptosis and disrupt cell cycle progression.
Antimicrobial Activity
Compounds derived from benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. The proposed mechanisms include inhibition of nucleic acid synthesis and disruption of cell membrane integrity.
Synthesis and Evaluation
A study synthesized N-(1H-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide and evaluated its biological activities using in vitro assays. The compound demonstrated significant cytotoxicity against various cancer cell lines and exhibited promising antimicrobial properties.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. The results indicated strong interactions with enzymes involved in cancer metabolism and bacterial resistance mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
